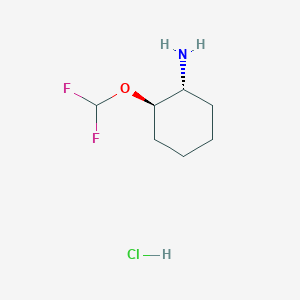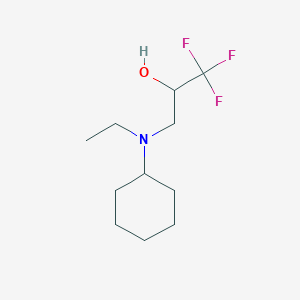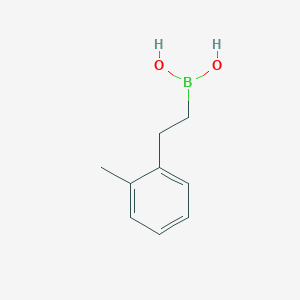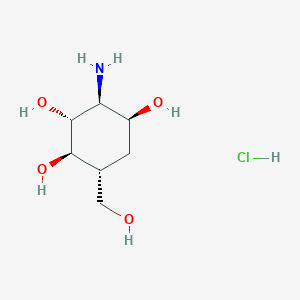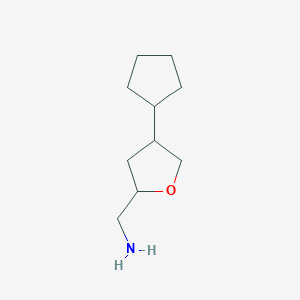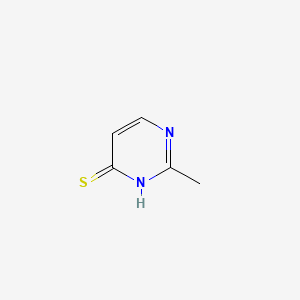
4(3H)-Pyrimidinethione, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpyrimidine-4-thiol is an aromatic heterocyclic compound that contains a pyrimidine ring with a methyl group at the 2-position and a thiol group at the 4-position. Pyrimidines are known for their significant role in various biological processes and are a core structure in many drug molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-thiol typically involves the reaction of 2-methylpyrimidine with thiolating agents. One common method is the nucleophilic substitution reaction where 2-methylpyrimidine is treated with hydrogen sulfide or a thiolating reagent under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-Methylpyrimidine-4-thiol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: 2-Methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
2-Methylpyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methylpyrimidine-4-thiol involves its interaction with biological targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various molecular pathways, including enzyme inhibition and signal transduction .
相似化合物的比较
2-Methylpyrimidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Thiopyrimidine: Contains a thiol group but lacks the methyl group at the 2-position.
2,4-Dimethylpyrimidine: Contains two methyl groups but lacks the thiol group.
Uniqueness: 2-Methylpyrimidine-4-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C5H6N2S |
|---|---|
分子量 |
126.18 g/mol |
IUPAC 名称 |
2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) |
InChI 键 |
QXZRGTNBGAOPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


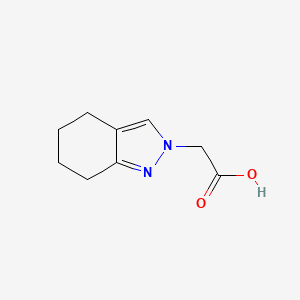
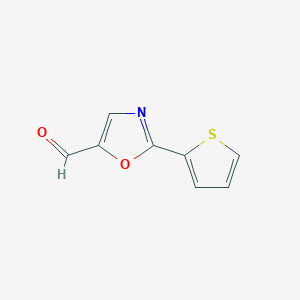
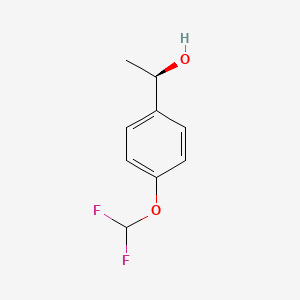
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)


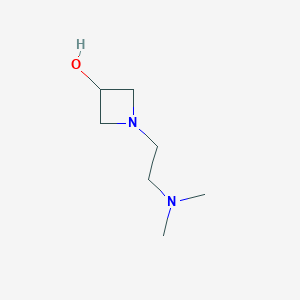
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
